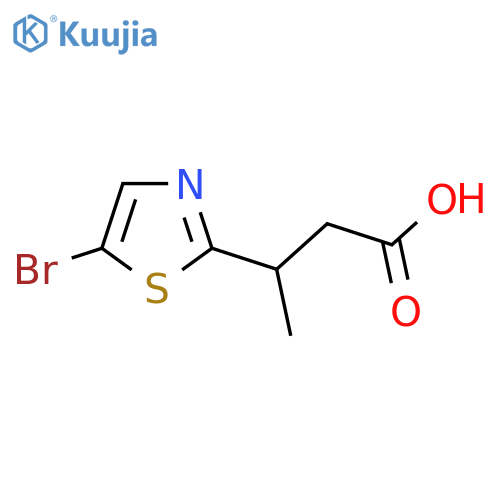

Cas no 1779945-32-2 (3-(5-bromo-1,3-thiazol-2-yl)butanoic acid)

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-bromo-1,3-thiazol-2-yl)butanoic acid

- EN300-1919653

- 1779945-32-2

-

- インチ: 1S/C7H8BrNO2S/c1-4(2-6(10)11)7-9-3-5(8)12-7/h3-4H,2H2,1H3,(H,10,11)

- InChIKey: CGLDICRAMSKHJT-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(C)CC(=O)O)S1

計算された属性

- せいみつぶんしりょう: 248.94591g/mol

- どういたいしつりょう: 248.94591g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 78.4Ų

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1919653-0.5g |

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid |

1779945-32-2 | 0.5g |

$1316.0 | 2023-09-17 | ||

| Enamine | EN300-1919653-0.1g |

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid |

1779945-32-2 | 0.1g |

$1207.0 | 2023-09-17 | ||

| Enamine | EN300-1919653-0.05g |

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid |

1779945-32-2 | 0.05g |

$1152.0 | 2023-09-17 | ||

| Enamine | EN300-1919653-0.25g |

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid |

1779945-32-2 | 0.25g |

$1262.0 | 2023-09-17 | ||

| Enamine | EN300-1919653-10.0g |

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid |

1779945-32-2 | 10g |

$5897.0 | 2023-06-01 | ||

| Enamine | EN300-1919653-2.5g |

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid |

1779945-32-2 | 2.5g |

$2688.0 | 2023-09-17 | ||

| Enamine | EN300-1919653-5g |

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid |

1779945-32-2 | 5g |

$3977.0 | 2023-09-17 | ||

| Enamine | EN300-1919653-10g |

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid |

1779945-32-2 | 10g |

$5897.0 | 2023-09-17 | ||

| Enamine | EN300-1919653-5.0g |

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid |

1779945-32-2 | 5g |

$3977.0 | 2023-06-01 | ||

| Enamine | EN300-1919653-1.0g |

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid |

1779945-32-2 | 1g |

$1371.0 | 2023-06-01 |

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid 関連文献

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

3-(5-bromo-1,3-thiazol-2-yl)butanoic acidに関する追加情報

Comprehensive Overview of 3-(5-bromo-1,3-thiazol-2-yl)butanoic acid (CAS No. 1779945-32-2)

3-(5-bromo-1,3-thiazol-2-yl)butanoic acid (CAS No. 1779945-32-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its thiazole ring and bromine substitution, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features, including the carboxylic acid functional group, make it a valuable building block for drug discovery and material science applications.

The growing interest in heterocyclic compounds like 3-(5-bromo-1,3-thiazol-2-yl)butanoic acid stems from their broad-spectrum biological activities. Researchers are increasingly exploring its potential in developing antimicrobial agents, anti-inflammatory drugs, and anticancer therapies. The presence of the thiazole moiety, a common motif in FDA-approved drugs, underscores its relevance in modern medicinal chemistry. Recent studies highlight its role in modulating enzyme inhibition and receptor binding, aligning with current trends in precision medicine.

From a synthetic chemistry perspective, CAS No. 1779945-32-2 offers intriguing possibilities for structure-activity relationship (SAR) studies. Its bromine atom provides a reactive site for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This adaptability makes it a favorite among chemists working on high-throughput screening libraries or fragment-based drug design. The compound's logP and solubility profiles also make it suitable for bioavailability optimization in drug development pipelines.

In the context of green chemistry advancements, 3-(5-bromo-1,3-thiazol-2-yl)butanoic acid has been investigated for its potential in sustainable synthesis routes. With the pharmaceutical industry's shift toward eco-friendly processes, researchers are exploring catalytic methods to incorporate this building block into biodegradable materials and renewable energy applications. Its thermal stability and compatibility with flow chemistry systems further enhance its industrial applicability.

Analytical characterization of CAS No. 1779945-32-2 typically involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm the compound's high purity (>98%) and validate its structural integrity for research use. The growing demand for quality control standards in fine chemicals has positioned this compound as a reference material in analytical method development.

The commercial availability of 3-(5-bromo-1,3-thiazol-2-yl)butanoic acid through specialty chemical suppliers has facilitated its adoption across academia and industry. Current market trends show increased procurement for COVID-19 related research, particularly in studies investigating viral protease inhibitors. While not directly therapeutic, its structural analogs have shown promise in computational docking studies against emerging pathogens.

From a regulatory standpoint, proper handling of 1779945-32-2 requires standard laboratory safety protocols. Material Safety Data Sheets (MSDS) recommend appropriate personal protective equipment (PPE) when working with this compound. Its classification as non-hazardous under normal conditions makes it accessible for most research facilities without special permits.

Future research directions for 3-(5-bromo-1,3-thiazol-2-yl)butanoic acid may explore its potential in nanotechnology applications and smart materials. The compound's ability to coordinate with metal ions suggests possible uses in catalysis or molecular electronics. As the scientific community continues to investigate structure-property relationships, this molecule will likely remain a subject of intense study in both academic and industrial settings.

1779945-32-2 (3-(5-bromo-1,3-thiazol-2-yl)butanoic acid) 関連製品

- 537009-03-3((3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one)

- 2411310-94-4(2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone)

- 1004644-53-4(2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide)

- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)

- 1261893-13-3(2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid)

- 1111290-52-8(3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine)

- 440332-16-1(1'-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl-1,4'-bipiperidine-4'-carboxamide)

- 1804910-40-4(Ethyl 5-cyano-3-fluoro-2-methoxybenzoate)

- 2228380-21-8(tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate)

- 1289131-64-1(5-Bromo-2-(cyclohexyloxy)-4-methylpyridine)